molecular formula C10H8ClNO B11904607 5-Chloro-6-methyl-1H-indole-3-carbaldehyde

5-Chloro-6-methyl-1H-indole-3-carbaldehyde

Cat. No.: B11904607
M. Wt: 193.63 g/mol
InChI Key: AXMMXTOWVHLYMC-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction conditions usually require a controlled temperature and an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the chlorine and methyl substituents.

    6-Methyl-1H-indole-3-carbaldehyde: Similar structure but without the chlorine atom.

    5-Chloro-1H-indole-3-carbaldehyde: Similar structure but without the methyl group.

Uniqueness

5-Chloro-6-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both chlorine and methyl substituents on the indole ring.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-6-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-5,12H,1H3

InChI Key

AXMMXTOWVHLYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CN2)C=O

Origin of Product

United States

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